![molecular formula C19H14N2O B10851189 N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine](/img/structure/B10851189.png)
N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine is a compound that belongs to the class of benzo[d]isoxazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a biphenyl group attached to a benzo[d]isoxazole scaffold, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach includes the use of metal-free synthetic routes, which employ eco-friendly strategies to synthesize isoxazoles .
Industrial Production Methods
Industrial production of N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of bromodomain-containing proteins, which play a role in gene transcription and chromatin remodeling . This inhibition can lead to changes in gene expression and cellular function, contributing to its therapeutic effects.
Comparison with Similar Compounds
N-(biphenyl-3-yl)benzo[d]isoxazol-3-amine can be compared with other similar compounds, such as:
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: This compound also targets bromodomain-containing proteins and has shown potent activity against acute myeloid leukemia.
3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: This compound has been studied for its anticonvulsant properties and protection against seizures.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H14N2O |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
N-(3-phenylphenyl)-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C19H14N2O/c1-2-7-14(8-3-1)15-9-6-10-16(13-15)20-19-17-11-4-5-12-18(17)22-21-19/h1-13H,(H,20,21) |
InChI Key |
RPYFHXRGVNEECB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=NOC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




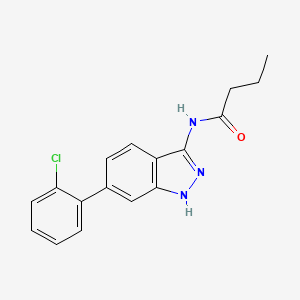
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxyacetamide (enantiomeric mix)](/img/structure/B10851125.png)
![N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-3-hydroxypropanamide (enantiomeric mix)](/img/structure/B10851134.png)
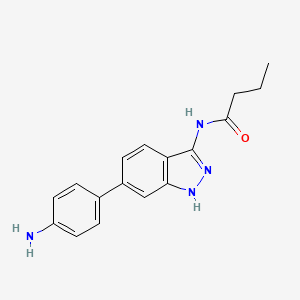
![N-[6-(4-Hydroxyphenyl)-1h-Indazol-3-Yl]butanamide](/img/structure/B10851143.png)

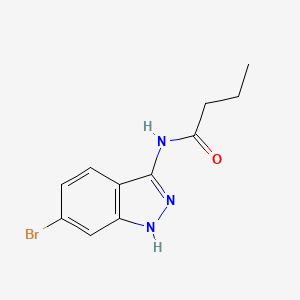

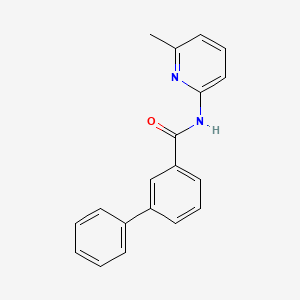
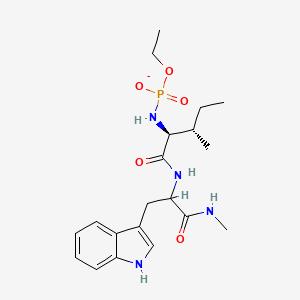
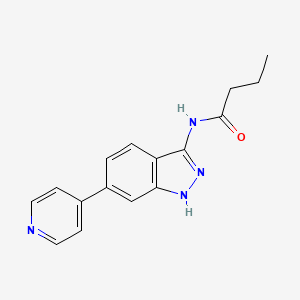
![N-(7-(2-Chlorophenyl)-6-(4-chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxyacetamide (enantiomeric mix)](/img/structure/B10851194.png)
